molecular formula C11H8BF3O3 B11859291 2-(Trifluoromethoxy)naphthalene-7-boronic acid

2-(Trifluoromethoxy)naphthalene-7-boronic acid

Katalognummer: B11859291
Molekulargewicht: 255.99 g/mol
InChI-Schlüssel: FOCOSPUITZQZJF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Trifluoromethoxy)naphthalene-7-boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its utility in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of various organic molecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethoxy)naphthalene-7-boronic acid typically involves the borylation of 2-(Trifluoromethoxy)naphthalene. This process can be achieved through various methods, including the use of boronic acid derivatives and transition metal catalysts. One common approach is the palladium-catalyzed borylation, which involves the reaction of 2-(Trifluoromethoxy)naphthalene with a boron reagent under specific conditions .

Industrial Production Methods: Industrial production of this compound often employs scalable methods that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques .

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Trifluoromethoxy)naphthalene-7-boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted naphthalene derivatives, which can be further utilized in the synthesis of complex organic molecules .

Wirkmechanismus

The mechanism of action of 2-(Trifluoromethoxy)naphthalene-7-boronic acid primarily involves its role as a boron reagent in Suzuki–Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. This process is highly efficient and allows for the formation of complex organic molecules under mild conditions .

Vergleich Mit ähnlichen Verbindungen

Comparison: 2-(Trifluoromethoxy)naphthalene-7-boronic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic properties. This makes it particularly useful in reactions requiring electron-withdrawing groups. Compared to other boronic acids, it offers enhanced reactivity and selectivity in certain coupling reactions .

Eigenschaften

Molekularformel

C11H8BF3O3

Molekulargewicht

255.99 g/mol

IUPAC-Name

[7-(trifluoromethoxy)naphthalen-2-yl]boronic acid

InChI

InChI=1S/C11H8BF3O3/c13-11(14,15)18-10-4-2-7-1-3-9(12(16)17)5-8(7)6-10/h1-6,16-17H

InChI-Schlüssel

FOCOSPUITZQZJF-UHFFFAOYSA-N

Kanonische SMILES

B(C1=CC2=C(C=C1)C=CC(=C2)OC(F)(F)F)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.